1-(2-ethoxyethyl)-1H-indazol-6-amine
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Overview
Description
1-(2-ethoxyethyl)-1H-indazol-6-amine is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-1H-indazol-6-amine typically involves the reaction of 6-aminoindazole with 2-ethoxyethyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethoxyethyl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-ethoxyethyl)-1H-indazol-6-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethoxyethyl)-1H-benzimidazole
- 1-(2-ethoxyethyl)-1H-pyrimidine
- 1-(2-ethoxyethyl)-1H-piperidine
Uniqueness
1-(2-ethoxyethyl)-1H-indazol-6-amine is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)indazol-6-amine |
InChI |
InChI=1S/C11H15N3O/c1-2-15-6-5-14-11-7-10(12)4-3-9(11)8-13-14/h3-4,7-8H,2,5-6,12H2,1H3 |
InChI Key |
BZTXSFPMYHHGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
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